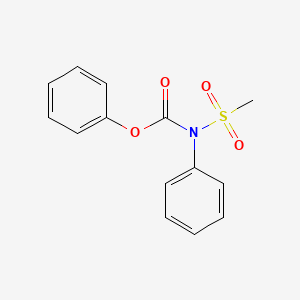

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl N-(methylsulfonyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a methylsulfonyl group, and a phenylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl N-(methylsulfonyl)-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:

PhNCO+CH3SO2Cl→PhN(CO)SO2CH3

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl N-(methylsulfonyl)-N-phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamates or sulfonamides.

Aplicaciones Científicas De Investigación

Phenyl N-(methylsulfonyl)-N-phenylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Phenyl N-(methylsulfonyl)-N-phenylcarbamate involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . The methylsulfonyl group plays a crucial role in enhancing the selectivity and potency of the compound.

Comparación Con Compuestos Similares

Phenyl N-(methylsulfonyl)-N-phenylcarbamate can be compared with other similar compounds such as:

2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.

2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These are selective COX-2 inhibitors with similar pharmacological profiles.

Uniqueness: this compound is unique due to its specific structural features that confer high selectivity and potency in its biological activities. The presence of both phenyl and methylsulfonyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

Phenyl N-(methylsulfonyl)-N-phenylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme:

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Mode of Action:

This compound inhibits COX-2 activity, leading to a decrease in the production of pro-inflammatory mediators. By blocking this enzyme, this compound effectively reduces inflammation and associated pain symptoms.

Pharmacokinetics

This compound is generally well-absorbed and distributed throughout the body. It undergoes metabolism primarily in the liver, with subsequent excretion via the kidneys. The compound's pharmacokinetic properties influence its bioavailability and therapeutic efficacy.

The compound exhibits significant biochemical interactions due to its ability to inhibit COX-2. This inhibition alters various cellular pathways, affecting gene expression and cellular metabolism. Notably, it has been shown to influence cell signaling pathways related to inflammation and pain management.

Cellular Effects

This compound has demonstrated various effects on different cell types:

- Anti-inflammatory Effects: By inhibiting COX-2, it reduces inflammatory responses in various models.

- Cytotoxicity: Some studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting a dual role in both inflammation and cancer treatment .

Case Studies and Experimental Data

-

In Vitro Studies:

- In laboratory settings, this compound showed effective inhibition of COX-2 activity, leading to reduced levels of prostaglandins in treated cells. This was quantified using enzyme assays that measured prostaglandin E2 levels post-treatment.

-

Animal Models:

- In animal studies, administration of this compound resulted in significant reductions in inflammation markers and improved pain scores in models of arthritis and other inflammatory conditions. The dosage-dependent effects were noted, with higher doses correlating with greater anti-inflammatory efficacy.

- Cytotoxicity Assessments:

Summary Table of Biological Activities

Propiedades

IUPAC Name |

phenyl N-methylsulfonyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMJCRPZRAVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.